

2-Isopropyl-4,5-dimethylthiazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-4,5-dimethylthiazole**

Cat. No.: **B1584073**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-Isopropyl-4,5-dimethylthiazole**

Authored by: A Senior Application Scientist Introduction

2-Isopropyl-4,5-dimethylthiazole (CAS No. 53498-30-9) is a substituted thiazole, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms.^[1] Its molecular structure, featuring an isopropyl group at the C2 position and two methyl groups at the C4 and C5 positions, gives rise to a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications, with a particular focus on its relevance to researchers in organic synthesis and drug development.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine) and the anticancer agent Epothilone.^{[2][3]} Derivatives of thiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.^{[2][4]} While **2-isopropyl-4,5-dimethylthiazole** is known as a flavoring agent, its structural motifs are pertinent to the design of novel therapeutics, making a thorough understanding of its chemical behavior essential for its application as a synthetic building block.^[1]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **2-isopropyl-4,5-dimethylthiazole** is provided below. These properties are fundamental for its handling, purification, and characterization in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	4,5-dimethyl-2-propan-2-yl-1,3-thiazole	[1]
CAS Number	53498-30-9	[5]
Molecular Formula	C ₈ H ₁₃ NS	[5]
Molecular Weight	155.26 g/mol	[5]
XLogP3 (Computed)	2.9	[1]
Flash Point	75.56 °C (168.00 °F)	[6]

Synthesis Strategies: The Hantzsch Thiazole Synthesis

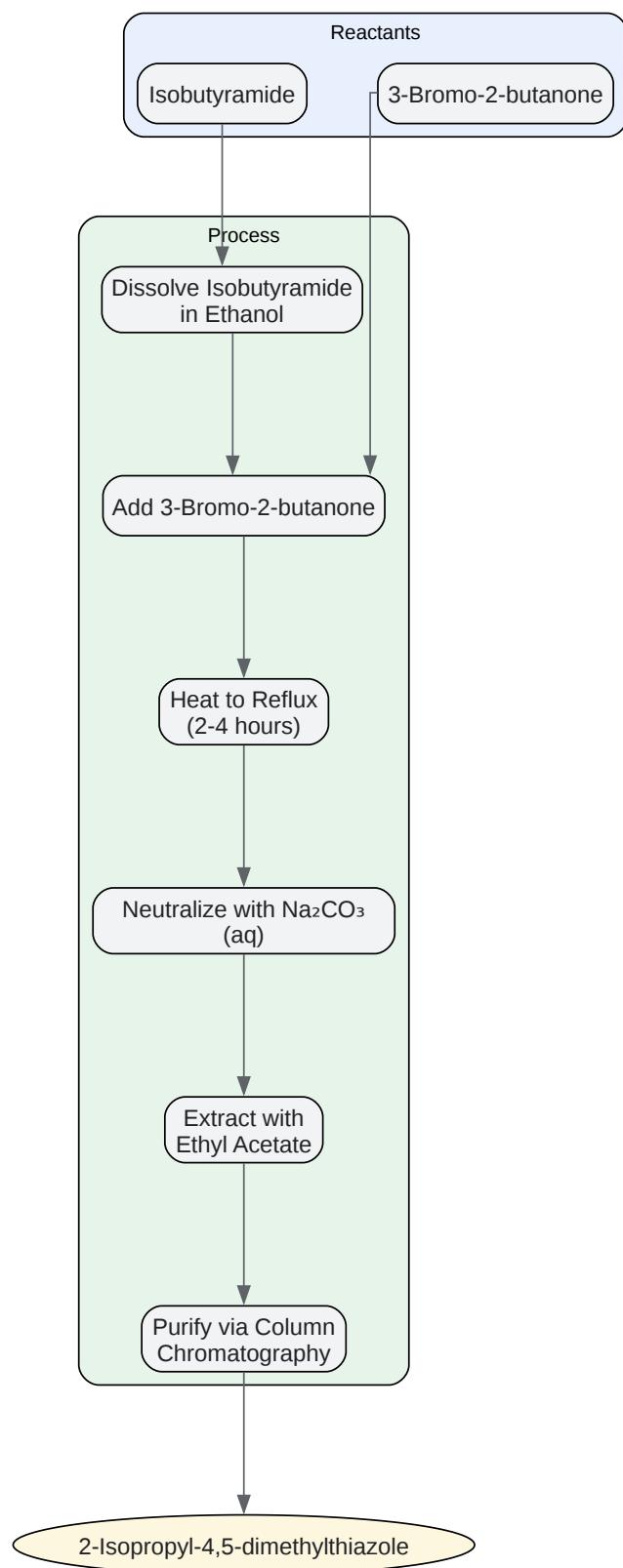
The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[\[7\]](#) This reaction involves the condensation of an α -haloketone with a thioamide.[\[7\]](#)[\[8\]](#) For the targeted synthesis of **2-isopropyl-4,5-dimethylthiazole**, the logical precursors are 3-bromo-2-butanone (an α -haloketone) and isobutyramide (a thioamide).

The causality behind this choice lies in the direct mapping of the reactants' backbones onto the final product. The isobutyramide provides the S-C-N unit (positions 1, 2, and 3 of the ring) along with the C2-isopropyl substituent. The 3-bromo-2-butanone provides the C-C unit (positions 4 and 5) and the corresponding C4 and C5 methyl substituents.

Proposed Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

- Nucleophilic Attack (S_N2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α -carbon of the haloketone, displacing the bromide ion.[\[9\]](#)


- Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[8]
- Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of 2-Isopropyl-4,5-dimethylthiazole

This protocol is a representative procedure based on the principles of the Hantzsch synthesis and must be adapted and optimized under appropriate laboratory conditions.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
- Addition of Reactant: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature.
- Reaction Execution: Heat the mixture to reflux (approximately 65-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na_2CO_3) to neutralize the hydrobromic acid byproduct.[8]
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis workflow for **2-isopropyl-4,5-dimethylthiazole**.

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. Below are the expected and reported spectral features.

Spectroscopy	Feature	Expected Chemical Shift / m/z	Rationale / Comments
¹ H NMR	Isopropyl -CH (septet)	~3.3 ppm	The methine proton is deshielded by the thiazole ring and split by 6 neighboring methyl protons. A related compound shows this peak at 3.285 ppm.[10]
Isopropyl -CH ₃ (doublet)	~1.4 ppm		The six equivalent methyl protons are split by the single methine proton. A related compound shows this peak at 1.377 ppm.[10]
Ring -CH ₃ (singlet)	~2.4 ppm		Methyl groups on an aromatic ring.
Ring -CH ₃ (singlet)	~2.3 ppm		The two methyl groups at C4 and C5 may have slightly different chemical shifts.
¹³ C NMR	Ring C2	~170 ppm	Carbon atom between two heteroatoms (N and S) is highly deshielded.
Ring C4/C5	~145-150 ppm		Quaternary carbons of the aromatic ring.
Isopropyl -CH	~34 ppm		
Ring -CH ₃	~15-20 ppm		

Isopropyl -CH ₃	~23 ppm		
Mass Spec (EI)	Molecular Ion [M] ⁺	155	Corresponds to the molecular weight of C ₈ H ₁₃ NS. [11]
Base Peak	140	Loss of a methyl group ([M-15] ⁺), a stable fragmentation pattern. [1] [11]	

Chemical Reactivity

The reactivity of **2-isopropyl-4,5-dimethylthiazole** is governed by the aromaticity of the thiazole ring and the nature of its substituents.

- Aromaticity: The thiazole ring is aromatic, exhibiting significant pi-electron delocalization, which lends it stability.[\[3\]](#)
- Basicity: Thiazoles are weakly basic, with protonation occurring at the nitrogen atom (pKa of the conjugate acid is ~2.5).[\[3\]](#)
- Electrophilic Aromatic Substitution: The calculated pi-electron density marks the C5 position as the primary site for electrophilic substitution in unsubstituted thiazole.[\[3\]](#) However, in this fully substituted ring, electrophilic attack is sterically hindered and electronically disfavored. Reaction would likely require harsh conditions.
- Deprotonation: The C2 proton in thiazoles is the most acidic.[\[12\]](#) In this molecule, the C2 position is occupied by an isopropyl group, so deprotonation at the ring is not a primary reaction pathway. Instead, strong bases like organolithium reagents could potentially deprotonate the methyl groups via benzylic-like activation.
- N-Alkylation: The nitrogen lone pair is available for reaction with alkyl halides, which would result in the formation of a quaternary thiazolium salt.[\[12\]](#) This activation makes the ring more susceptible to nucleophilic attack.

Caption: Key reactivity sites on **2-isopropyl-4,5-dimethylthiazole**.

Applications in Research and Drug Development

While primarily used in the flavor industry, the structural features of **2-isopropyl-4,5-dimethylthiazole** make it a molecule of interest for medicinal chemistry.

- **Privileged Scaffold:** The thiazole core is a cornerstone in drug design. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal ions makes it a versatile component of pharmacologically active molecules.^[4] Marketed drugs containing the thiazole ring include the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the anti-inflammatory Meloxicam.^{[3][4]}
- **Synthetic Building Block:** The molecule can serve as a starting point for further elaboration. For instance, functionalization of the methyl groups could provide handles for coupling to other molecular fragments, enabling the construction of compound libraries for high-throughput screening. A closely related compound, 2-isopropyl-4-(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, highlighting the industrial relevance of this structural class.
- **Fragment-Based Drug Discovery (FBDD):** With a molecular weight of 155.26 g/mol, it fits the profile of a molecular fragment. In FBDD, small molecules like this are screened for weak binding to biological targets. Hits are then optimized and grown into more potent lead compounds. The substituted thiazole core provides a rigid, well-defined three-dimensional shape that can be explored for initial target binding.

Safety and Handling

As a flammable and potentially irritating chemical, proper laboratory safety protocols are mandatory when handling **2-isopropyl-4,5-dimethylthiazole**.

Hazard Identification

- **Physical Hazards:** Flammable liquid and vapor.^[8]
- **Health Hazards:** May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.^[3]

Safe Handling and Storage Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[12] A flame-retardant lab coat is recommended.
- Handling:
 - Keep away from heat, sparks, open flames, and other ignition sources.[7]
 - Use non-sparking tools and take precautionary measures against static discharge.[7]
 - Avoid breathing vapors or mist.[8]
 - Avoid contact with skin and eyes.[8]
- Storage:
 - Store in a cool, dry, and well-ventilated place.
 - Keep the container tightly closed.
 - Store away from incompatible materials (e.g., strong oxidizing agents).

References

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Mishra, C. B., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Wikipedia. (n.d.). Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Jetir.org. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
- YouTube. (2019). synthesis of thiazoles.

- The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole.
- NIST. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**.
- NIST. (n.d.). **2-Isopropyl-4,5-dimethylthiazole** Mass Spectrum.
- PubChem. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Isopropyl-4,5-dimethylthiazole | C8H13NS | CID 40787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. 2-Isopropyl-4,5-dimethylthiazole [webbook.nist.gov]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]
- 10. 2-Isopropyl-4,5-dimethylthiazole [webbook.nist.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Isopropyl-4,5-dimethylthiazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584073#2-isopropyl-4-5-dimethylthiazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com